Cas no 684222-75-1 (tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate)
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 4-iMidazo[1,2-a]pyridin-5-yl-, 1,1-diMethylethyl ester
- tert-butyl 4-imidazo[1,2-a]pyridin-5-ylpiperazine-1-carboxylate
- 4-Imidazo[1,2-a]pyridin-5-yl-1-piperazinecarboxylic acid,1,1-dimethyl ethyl ester
- AK103987
- ANW-64288
- CTK8C0172
- KB-39252
- tert-Butyl4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate
- tert-Butyl 4-{imidazo[1,2-a]pyridin-5-yl}piperazine-1-carboxylate
- A867048
- 684222-75-1
- DTXSID40743388
- F18026
-
- MDL: MFCD13183166
- Inchi: 1S/C16H22N4O2/c1-16(2,3)22-15(21)19-11-9-18(10-12-19)14-6-4-5-13-17-7-8-20(13)14/h4-8H,9-12H2,1-3H3
- InChI Key: OANYJDSVDHTBDP-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(C2=CC=CC3=NC=CN23)CC1)=O
Computed Properties
- Exact Mass: 302.17400
- Monoisotopic Mass: 302.17427596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 50.1Ų
Experimental Properties
- PSA: 50.08000
- LogP: 2.39430
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM150929-1g |
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate |
684222-75-1 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM150929-1g |
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate |
684222-75-1 | 95% | 1g |
$*** | 2023-05-29 | |
| Apollo Scientific | OR305159-250mg |
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate |
684222-75-1 | 250mg |
£395.00 | 2024-07-20 | ||
| Alichem | A029190482-1g |
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate |
684222-75-1 | 95% | 1g |
$646.84 | 2023-09-01 | |
| eNovation Chemicals LLC | D516392-250mg |
1-Piperazinecarboxylic acid, 4-imidazo[1,2-a]pyridin-5-yl-, 1,1-dimethylethyl ester |
684222-75-1 | 95% | 250mg |
$178 | 2024-06-05 | |
| eNovation Chemicals LLC | D516392-500mg |
1-Piperazinecarboxylic acid, 4-imidazo[1,2-a]pyridin-5-yl-, 1,1-dimethylethyl ester |
684222-75-1 | 95% | 500mg |
$228 | 2024-06-05 | |
| eNovation Chemicals LLC | D516392-1g |
1-Piperazinecarboxylic acid, 4-imidazo[1,2-a]pyridin-5-yl-, 1,1-dimethylethyl ester |
684222-75-1 | 95% | 1g |
$338 | 2024-06-05 | |
| Ambeed | A414831-1g |
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate |
684222-75-1 | 95+% | 1g |
$904.0 | 2025-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536854-1g |
Tert-butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate |
684222-75-1 | 98% | 1g |
¥7314.00 | 2024-05-03 | |
| Crysdot LLC | CD11072719-1g |
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate |
684222-75-1 | 95+% | 1g |
$690 | 2024-07-18 |
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate Suppliers
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate
Comprehensive Overview of tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate (CAS No. 684222-75-1)
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate (CAS No. 684222-75-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. The presence of both piperazine and tert-butyl carboxylate moieties enhances its versatility, making it a valuable intermediate in drug discovery and development.
In recent years, the demand for imidazo[1,2-a]pyridine-based compounds has surged, driven by their relevance in targeting various diseases, including cancer, inflammation, and infectious diseases. Researchers are particularly interested in CAS No. 684222-75-1 due to its potential as a kinase inhibitor or GPCR modulator, which aligns with current trends in precision medicine. The compound's piperazine-carboxylate structure also makes it a candidate for optimizing drug solubility and bioavailability, addressing common challenges in formulation development.
The synthesis of tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate typically involves multi-step organic reactions, including Boc-protection and cross-coupling strategies. These methods are widely discussed in academic literature, reflecting the compound's importance in synthetic chemistry. Additionally, its CAS registry number (684222-75-1) is frequently searched in databases like SciFinder and Reaxys, underscoring its prominence in research workflows.
From an industrial perspective, tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate is often procured by pharmaceutical companies and contract research organizations (CROs) for exploratory studies. Its role as a building block in medicinal chemistry is further highlighted by its compatibility with high-throughput screening (HTS) platforms, which are critical for accelerating drug discovery pipelines. The compound's imidazo[1,2-a]pyridine core is also a focal point for computational chemists leveraging AI-driven drug design tools to predict its binding affinities.
Environmental and regulatory considerations for CAS No. 684222-75-1 are equally important. While the compound is not classified as hazardous, its handling requires standard laboratory safety protocols. The growing emphasis on green chemistry has prompted researchers to explore sustainable synthetic routes for such intermediates, aligning with global initiatives like the UN Sustainable Development Goals (SDGs).
In summary, tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate (CAS No. 684222-75-1) represents a compelling case study in modern drug development. Its structural complexity, combined with its applicability across multiple therapeutic areas, positions it as a key player in the evolving landscape of small-molecule therapeutics. As research continues to uncover its full potential, this compound is likely to remain a subject of scientific and commercial interest.
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